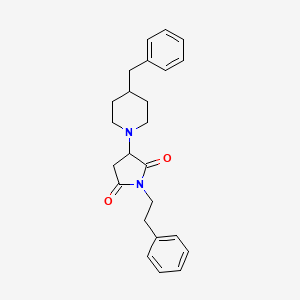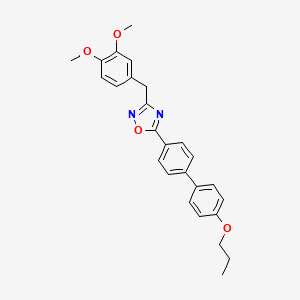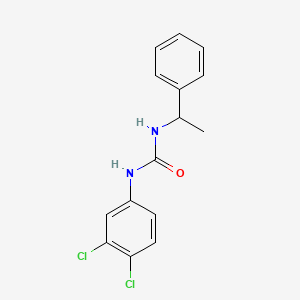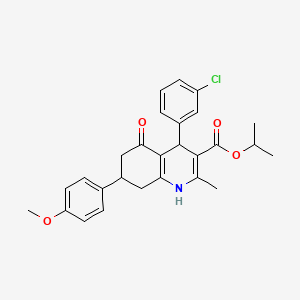![molecular formula C17H19FN2O4S B5140326 N~2~-benzyl-N~2~-[(4-fluorophenyl)sulfonyl]-N~1~-(2-hydroxyethyl)glycinamide](/img/structure/B5140326.png)
N~2~-benzyl-N~2~-[(4-fluorophenyl)sulfonyl]-N~1~-(2-hydroxyethyl)glycinamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N~2~-benzyl-N~2~-[(4-fluorophenyl)sulfonyl]-N~1~-(2-hydroxyethyl)glycinamide, commonly known as BFSG, is a compound that has gained attention in the scientific community due to its potential therapeutic properties. BFSG belongs to the class of sulfonylurea compounds and has been found to have anti-inflammatory, analgesic, and anticonvulsant effects.
Mecanismo De Acción
BFSG exerts its therapeutic effects by modulating the activity of various receptors and ion channels in the body. It has been found to inhibit the activity of voltage-gated sodium channels, which are responsible for the generation and propagation of action potentials in neurons. BFSG has also been shown to modulate the activity of GABA receptors, which are responsible for inhibiting the activity of neurons in the brain and spinal cord.
Biochemical and Physiological Effects
BFSG has been found to have several biochemical and physiological effects. It has been shown to reduce the levels of pro-inflammatory cytokines such as TNF-α and IL-6 in the body. BFSG has also been found to reduce the production of reactive oxygen species, which are responsible for causing oxidative stress in the body. In addition, BFSG has been shown to increase the levels of antioxidants such as glutathione, which protect the body against oxidative damage.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of BFSG is its potential therapeutic properties. It has been found to have anti-inflammatory, analgesic, and anticonvulsant effects, which make it a promising candidate for the treatment of various diseases. However, there are also some limitations to using BFSG in lab experiments. One limitation is that it can be difficult to synthesize, which can make it expensive and time-consuming to produce. Another limitation is that it may have off-target effects on other receptors and ion channels in the body, which can complicate its use in lab experiments.
Direcciones Futuras
There are several future directions for the study of BFSG. One direction is to further investigate its potential therapeutic properties and explore its use in the treatment of various diseases such as chronic pain, inflammation, and epilepsy. Another direction is to develop more efficient synthesis methods for BFSG, which can make it more accessible for researchers. Finally, more studies are needed to fully understand the mechanism of action of BFSG and its effects on various receptors and ion channels in the body.
Métodos De Síntesis
The synthesis of BFSG involves several steps, including the reaction of N-benzylglycine with 4-fluorobenzenesulfonyl chloride to form N-benzyl-N-(4-fluorophenylsulfonyl)glycine. The resulting compound is then reacted with 2-bromoethanol to obtain N-benzyl-N-(4-fluorophenylsulfonyl)-N-(2-hydroxyethyl)glycine. Finally, the benzyl protecting group is removed to yield BFSG.
Aplicaciones Científicas De Investigación
BFSG has been extensively studied for its potential therapeutic properties. It has been found to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines such as TNF-α and IL-6. BFSG has also been shown to have analgesic effects by blocking the transmission of pain signals in the spinal cord. In addition, BFSG has been found to have anticonvulsant effects by modulating the activity of GABA receptors.
Propiedades
IUPAC Name |
2-[benzyl-(4-fluorophenyl)sulfonylamino]-N-(2-hydroxyethyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19FN2O4S/c18-15-6-8-16(9-7-15)25(23,24)20(13-17(22)19-10-11-21)12-14-4-2-1-3-5-14/h1-9,21H,10-13H2,(H,19,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WWLRXDIVMSBUMZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CN(CC(=O)NCCO)S(=O)(=O)C2=CC=C(C=C2)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19FN2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[benzyl-(4-fluorophenyl)sulfonylamino]-N-(2-hydroxyethyl)acetamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[4-(bicyclo[2.2.1]hept-5-en-2-ylmethyl)-1-piperazinyl]ethanol](/img/structure/B5140243.png)
![9-oxo-N-(3-pyridinylmethyl)-1,2,3,9-tetrahydropyrrolo[2,1-b]quinazoline-6-carboxamide](/img/structure/B5140256.png)

![1-(cyclopropylmethyl)-4-({2-[(2,3-difluorophenoxy)methyl]-1,3-oxazol-4-yl}carbonyl)piperazine](/img/structure/B5140269.png)
![5-[4-(allyloxy)benzylidene]-1-(4-methylphenyl)-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5140275.png)
![N-(2,3-dichlorophenyl)-2-(5-{[2-(4-methoxyphenyl)-2-oxoethyl]thio}-4-methyl-4H-1,2,4-triazol-3-yl)acetamide](/img/structure/B5140283.png)



![4-{2-[2-(2-methylphenoxy)ethoxy]ethyl}morpholine](/img/structure/B5140304.png)
![4-(2-chlorophenyl)-10-(1-methylethylidene)-4-azatricyclo[5.2.1.0~2,6~]dec-8-ene-3,5-dione](/img/structure/B5140311.png)
![4-(2-chloro-5-nitrophenyl)-3,4-dihydrobenzo[h]quinolin-2(1H)-one](/img/structure/B5140319.png)

![N-[5-(5-chloro-1,3-benzoxazol-2-yl)-2-methylphenyl]-3,4,5-trimethoxybenzamide](/img/structure/B5140347.png)